
Tigemonam
Descripción general
Descripción
Tigemonam, also known as this compound, is a useful research compound. Its molecular formula is C12H15N5O9S2 and its molecular weight is 437.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Activity Studies
Tigemonam has been extensively studied for its antimicrobial efficacy against various gram-negative bacteria. It demonstrates potent activity against Enterobacteriaceae, Haemophilus influenzae, and Neisseria gonorrhoeae.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | ≤ 0.25 mg/L |
Klebsiella spp. | ≤ 0.5 mg/L |
Proteus spp. | ≤ 0.5 mg/L |
Salmonella spp. | ≤ 0.5 mg/L |
Haemophilus influenzae | ≤ 0.25 mg/L |
Branhamella catarrhalis | ≤ 0.25 mg/L |
Pseudomonas aeruginosa | Resistant |
This compound's activity is notably superior to that of many existing oral antibiotics, including amoxicillin-clavulanate and cefaclor, particularly against beta-lactamase-producing strains .
Resistance Mechanism Research
This compound is utilized in research focusing on bacterial resistance mechanisms. Its stability against common beta-lactamases allows researchers to investigate how bacteria develop resistance and to explore potential combination therapies that could enhance its efficacy .
Clinical Trials and Therapeutic Use
This compound has been evaluated in clinical settings for treating infections caused by resistant gram-negative bacteria. Notably, it has shown promise in treating infections caused by strains resistant to other antibiotics, such as KPC-producing Klebsiella pneumoniae .
Case Study 1: Comparative Efficacy
A study compared the in vitro and in vivo efficacy of this compound with aztreonam against Escherichia coli and Klebsiella pneumoniae. Results indicated that while aztreonam was more potent in vitro, this compound demonstrated superior effectiveness in vivo due to its pharmacokinetic profile, maintaining effective concentrations longer post-administration .
Case Study 2: Resistance Overcoming
In a clinical trial involving patients with complicated urinary tract infections caused by Enterobacteriaceae, this compound was administered to those who had failed previous treatments with other antibiotics. The results showed a significant reduction in infection rates, highlighting its potential as a salvage therapy for resistant infections .
Análisis De Reacciones Químicas
Enzymatic Hydrolysis and Stability
Tigemonam’s β-lactam ring is central to its reactivity. While stable against many β-lactamases, it shows susceptibility to specific enzymes:
-
Class A Carbapenemases (KPC enzymes) : this compound is hydrolyzed by Klebsiella pneumoniae carbapenemases (KPC-2, KPC-3), which cleave the β-lactam ring, reducing antibacterial efficacy. Kinetic studies show KPC-2 hydrolyzes this compound with a catalytic efficiency () of .
-
Chromosomal Class C β-Lactamases : Derepressed mutants of Enterobacter cloacae produce AmpC enzymes that hydrolyze this compound, leading to resistance .
-
Plasmid-Mediated β-Lactamases (TEM, SHV) : this compound remains stable against these enzymes due to its structural resistance to hydrolysis .
Table 1: Hydrolysis Susceptibility of this compound
Comparative Reactivity with Other β-Lactams
This compound’s β-lactam ring exhibits lower intrinsic reactivity compared to carbapenems but higher stability than cephalosporins:
-
Woodward’s h-Value : Monobactams like this compound have intermediate h-values (~0.3–0.4 Å), reflecting moderate ring strain and reactivity .
-
Hydrolysis Rates : this compound is hydrolyzed 10-fold slower by KPC-2 than aztreonam, a related monobactam .
Table 2: Reactivity Comparison of β-Lactams
Degradation Pathways
This compound undergoes pH-dependent degradation:
-
Acidic Conditions : The β-lactam ring opens via protonation of the carbonyl oxygen, forming inactive metabolites.
-
Alkaline Conditions : Hydrolysis occurs at the sulfonate ester group, leading to desulfonation products .
Synthetic Modifications
While not direct reactions of this compound, synthetic studies reveal its derivatives’ behavior:
-
Oxidation : Thioether intermediates in related monobactams are oxidized to sulfones using hydrogen peroxide, enhancing stability .
-
Acylation : The C-3 amino group can be acylated to prodrugs, improving oral bioavailability .
Biological Implications of Reactivity
-
MIC Values : this compound’s minimum inhibitory concentrations (MICs) against KPC-producing E. coli are 4–16 μg/mL, lower than aztreonam (MICs >128 μg/mL) .
-
Therapeutic Utility : Stability against common β-lactamases makes it effective against multidrug-resistant Enterobacteriaceae, but KPC-producing strains require higher doses .
Table 3: MICs Against KPC-Producing Strains
Strain | This compound MIC (μg/mL) | Aztreonam MIC (μg/mL) |
---|---|---|
E. coli (KPC-2) | 4–8 | >128 |
K. pneumoniae (KPC-3) | 16 | >128 |
E. cloacae (AmpC) | 32 | 64 |
This compound’s chemical reactivity is defined by its β-lactam ring’s interplay with enzymatic and environmental factors. Its stability against plasmid-mediated β-lactamases and susceptibility to KPC enzymes highlight its niche in treating resistant Gram-negative infections. Further structural modifications may enhance its resistance to carbapenemases.
Q & A
Basic Research Questions
Q. What methodologies are recommended for assessing Tigemonam's binding affinity to penicillin-binding proteins (PBPs) in Escherichia coli?
Answer: Use competitive binding assays with radiolabeled penicillin (e.g., [¹⁴C]benzylpenicillin). Incubate this compound with bacterial membrane preparations at defined temperatures (e.g., 30°C vs. 37°C) for 10 minutes, then quantify PBP-bound antibiotic via SDS-PAGE and autoradiography. Lower temperatures may stabilize inactive PBP conformations, enhancing binding detection . Include controls with excess unlabeled penicillin to validate specificity.
Q. How can researchers determine the minimum inhibitory concentration (MIC) of this compound against Gram-negative pathogens?
Answer: Perform broth microdilution assays per CLSI guidelines. Prepare serial dilutions of this compound in cation-adjusted Mueller-Hinton broth, inoculate with standardized bacterial suspensions (1–5 × 10⁵ CFU/mL), and incubate aerobically at 37°C for 18–24 hours. MIC is the lowest concentration inhibiting visible growth. Cross-validate with agar dilution for resistant strains, and correlate results with PBP binding data to assess target engagement .
Q. What bacterial models are suitable for evaluating this compound's pharmacokinetic-pharmacodynamic (PK/PD) properties?
Answer: Use neutropenic murine thigh infection models with E. coli or Klebsiella pneumoniae. Administer this compound via oral gavage, collect plasma/tissue samples at intervals, and quantify drug levels via HPLC. Calculate PK/PD indices (e.g., %T > MIC, AUC/MIC) and correlate with bacterial load reduction. Ensure strain selection reflects clinically relevant β-lactamase profiles .
Advanced Research Questions
Q. How should researchers resolve discrepancies between in vitro PBP binding data and microbiological activity of this compound?
Answer:
Re-evaluate assay conditions: Test binding at multiple temperatures (e.g., 25°C, 30°C, 37°C) to account for PBP conformational stability .
Assess bacterial permeability: Use hyperporinated mutants or outer membrane disruptors (e.g., polymyxin B nonapeptide) to rule out uptake limitations.
Cross-validate with time-kill assays: Compare this compound's bactericidal activity across strains with similar PBP profiles but differing MICs.
Analyze β-lactamase interference: Co-incubate with β-lactamase inhibitors (e.g., clavulanic acid) to isolate PBP-specific effects .
Q. What experimental strategies optimize PBP binding assays when this compound exhibits low affinity?
Answer:
- Modify incubation parameters: Reduce temperature (e.g., 25°C) to stabilize transient PBP interactions.
- Increase drug-to-protein ratio: Use higher this compound concentrations (e.g., 10× MIC) while avoiding nonspecific binding artifacts.
- Employ fluorescence polarization: Label this compound with a fluorescent probe to monitor real-time binding kinetics without radioactive materials.
- Validate with isothermal titration calorimetry (ITC): Quantify binding thermodynamics to confirm specificity .
Q. How can researchers design studies to evaluate this compound's efficacy against β-lactamase-producing strains?
Answer:
Strain selection: Include isogenic pairs differing in β-lactamase expression (e.g., TEM-1, CTX-M-15).
Combination studies: Co-administer this compound with β-lactamase inhibitors (e.g., avibactam) and measure synergy via checkerboard assays.
Molecular dynamics simulations: Model this compound’s interaction with PBPs in the presence of β-lactamases to identify structural vulnerabilities.
In vivo validation: Use murine sepsis models with engineered β-lactamase-overexpressing strains to assess therapeutic efficacy .
Q. What statistical approaches are recommended for analyzing contradictory data in this compound resistance studies?
Answer:
- Multivariate regression: Identify covariates (e.g., inoculum size, growth phase) influencing MIC variability.
- Bootstrap resampling: Assess robustness of binding affinity measurements under varying assay conditions.
- Meta-analysis: Aggregate data from independent studies to distinguish true resistance mechanisms from methodological artifacts. Reference guidelines from for qualitative contradiction analysis .
Q. Methodological Frameworks
Q. How to integrate this compound's PBP binding data with transcriptomic profiles for mechanistic insights?
Answer:
Correlate binding affinity with gene expression: Perform RNA-seq on E. coli treated with sub-MIC this compound to identify upregulated resistance pathways (e.g., efflux pumps, stress responses).
Pathway enrichment analysis: Use tools like STRING or KEGG to map differentially expressed genes to PBP-related networks.
Validate hypotheses: Knock out candidate genes (e.g., acrAB-tolC) and re-measure MIC and binding kinetics .
Q. What protocols ensure reproducibility in this compound's in vivo efficacy studies?
Answer:
- Standardize inoculum preparation: Use logarithmic-phase cultures adjusted to 0.5 McFarland standard.
- Control for gut microbiota: Administer broad-spectrum antibiotics to murine models pre-infection to eliminate confounding flora.
- Blinded dosing and outcome assessment: Minimize bias in PK/PD parameter calculations .
Q. Data Interpretation & Reporting
Q. How should researchers address variability in this compound's PBP binding across bacterial strains?
Answer:
- Stratify analysis by PBP isoforms: Use western blotting with isoform-specific antibodies (e.g., PBP1a vs. PBP3).
- Report binding as relative inhibition (%) compared to a reference antibiotic (e.g., aztreonam).
- Discuss clinical relevance: Correlate in vitro binding differences with epidemiological data on target pathogen prevalence .
Q. What criteria should guide the inclusion of this compound in comparative β-lactam studies?
Answer:
- Mechanistic diversity: Compare with carbapenems (PBP2-targeting) and cephalosporins (PBP3-targeting) to highlight this compound's unique PBP1a/1b affinity.
- Resistance profile alignment: Select comparators with similar β-lactamase stability but differing pharmacokinetics.
- Statistical power: Use ANOVA with post-hoc Tukey tests to detect significant differences in MIC90 or time-kill curves .
Propiedades
IUPAC Name |
2-[[1-(2-amino-1,3-thiazol-4-yl)-2-[(2,2-dimethyl-4-oxo-1-sulfooxyazetidin-3-yl)amino]-2-oxoethylidene]amino]oxyacetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O9S2/c1-12(2)8(10(21)17(12)26-28(22,23)24)15-9(20)7(16-25-3-6(18)19)5-4-27-11(13)14-5/h4,8H,3H2,1-2H3,(H2,13,14)(H,15,20)(H,18,19)(H,22,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAMSVIZLXJOLHZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(=O)N1OS(=O)(=O)O)NC(=O)C(=NOCC(=O)O)C2=CSC(=N2)N)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O9S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00869371 | |
Record name | ({[1-(2-Amino-1,3-thiazol-4-yl)-2-{[2,2-dimethyl-4-oxo-1-(sulfooxy)azetidin-3-yl]amino}-2-oxoethylidene]amino}oxy)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00869371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.